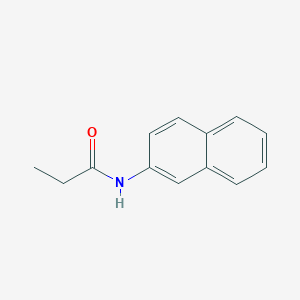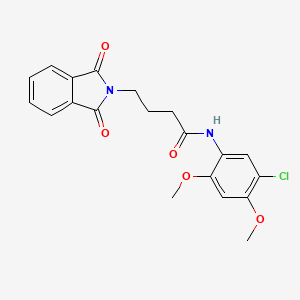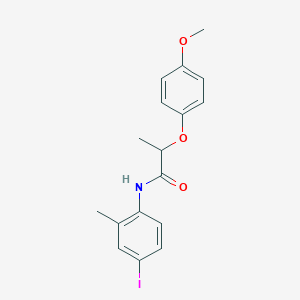![molecular formula C23H19NO3 B5126361 N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide](/img/structure/B5126361.png)
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide, also known as HNMF, is a synthetic compound that belongs to the furan class of organic compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
Wirkmechanismus
The exact mechanism of action of N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways involved in cancer growth, inflammation, and pain signaling. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and phosphodiesterases (PDEs), which are involved in cancer growth and inflammation. This compound has also been found to modulate the activity of ion channels and receptors involved in pain signaling, including the transient receptor potential vanilloid 1 (TRPV1) receptor and the voltage-gated sodium (Nav) channel.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, this compound has some limitations, including its low solubility in water and limited bioavailability.
Zukünftige Richtungen
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has shown great potential for the development of novel therapeutic agents for various diseases. Future research should focus on elucidating the exact mechanism of action of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and developing novel formulations to improve its bioavailability. In addition, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials.
Synthesemethoden
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide can be synthesized through a multistep process involving the reaction of 2-naphthol with 4-methylbenzaldehyde, followed by the condensation of the resulting intermediate with furfural in the presence of a catalyst. The final product is obtained after purification and isolation using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxy-1-naphthyl)methyl]-N-(4-methylphenyl)-2-furamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain. It has been shown to exhibit potent anticancer activity by inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been shown to alleviate neuropathic pain by modulating the activity of ion channels and receptors involved in pain signaling.
Eigenschaften
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-8-11-18(12-9-16)24(23(26)22-7-4-14-27-22)15-20-19-6-3-2-5-17(19)10-13-21(20)25/h2-14,25H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHLCQUKNDHRDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=C(C=CC3=CC=CC=C32)O)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-hydroxyphenyl)(methyl)amino]-5-(3-nitrobenzylidene)-1,3-thiazol-2(5H)-one](/img/structure/B5126278.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-{4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-piperazinyl}quinoxaline](/img/structure/B5126280.png)

![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5126293.png)
![11-(4-ethoxyphenyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5126314.png)
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-ethylhexanohydrazide](/img/structure/B5126324.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(3-quinolinylmethyl)acetamide bis(trifluoroacetate)](/img/structure/B5126334.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5126338.png)

![N-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B5126346.png)
![4-(3-acetylphenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5126352.png)
![2-[benzyl(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5126384.png)
![N-[2-(benzylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B5126386.png)